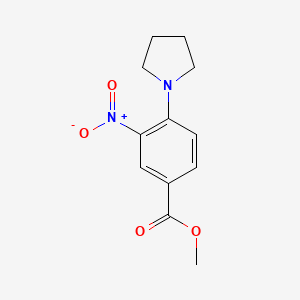

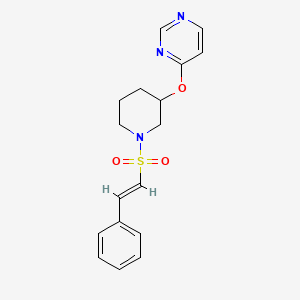

![molecular formula C22H26ClF3N4O3 B2893856 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine CAS No. 2097938-18-4](/img/structure/B2893856.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

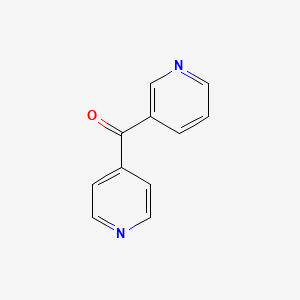

The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an oxazole ring, and a bipiperidine structure. These groups are common in many pharmaceutical and agrochemical compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed using a Chichibabin pyridine synthesis or a similar method. The trifluoromethyl group could be introduced using a Ruppert-Prakash reagent or a similar compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyridine and oxazole rings, along with the bipiperidine structure, would likely contribute to the rigidity of the molecule, while the trifluoromethyl group would add electron-withdrawing character .Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents used. The pyridine ring is susceptible to electrophilic substitution, while the trifluoromethyl group is generally quite stable and resistant to reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility. The presence of the pyridine and oxazole rings could contribute to the compound’s stability and rigidity .Applications De Recherche Scientifique

Organic Synthesis and Ligand Design

Compounds with pyridine, trifluoromethyl groups, and oxazole functionalities are often explored for their utility in organic synthesis and as ligands in catalysis. The pyridine and oxazole rings can act as coordinating sites for metal ions in catalytic complexes. For example, pyridine-triazole ligands have been synthesized for copper-catalyzed aerobic alcohol oxidation, demonstrating the importance of nitrogen-containing heterocycles in catalysis (Pech Thongkam et al., 2015). Such ligands could be designed from the given compound by functionalizing the appropriate positions to introduce triazole or other coordinating groups.

Material Science and Photophysical Properties

The presence of conjugated systems and heteroatoms suggests that derivatives of this compound could be studied for their photophysical properties. Research into rhenium(I) tricarbonyl complexes containing bipyrazine derivatives, for example, has provided insights into the electronic and vibrational properties of complexes, which could be related to the study of compounds with similar structural motifs (R. Kirgan et al., 2007).

Medicinal Chemistry and Drug Design

The structural features of the compound suggest potential for exploration within medicinal chemistry. Compounds containing pyridine and oxazole rings are often screened for biological activity due to their ability to interact with biological targets. For instance, triazoles derived from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, indicating the relevance of such structures in drug design (Hacer Bayrak et al., 2009).

Exploration of Chemical Reactivity and Mechanistic Studies

The unique combination of functional groups in the compound provides a rich platform for studying chemical reactivity and mechanisms. For example, the study of sulfonamides as terminators of cationic cyclisations highlights the diverse reactivity profiles that can be achieved with multifunctional compounds (Charlotte M. Haskins et al., 2002).

Mécanisme D'action

Target of Action

The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids .

Mode of Action

The compound acts as an inhibitor of ACC . It binds to the active site of the enzyme, preventing the normal substrate, acetyl-CoA, from binding. This inhibits the enzyme’s activity and disrupts the production of malonyl-CoA, thereby interfering with fatty acid synthesis .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . The reduced production of malonyl-CoA leads to a decrease in long-chain fatty acid synthesis. This can have downstream effects on various biological processes that depend on these fatty acids, including the production of cell membranes and signaling molecules .

Pharmacokinetics

The presence of the trifluoromethyl group and pyridinyl moiety could potentially enhance the compound’s bioavailability and stability .

Result of Action

The inhibition of ACC by this compound disrupts fatty acid synthesis, which can lead to a variety of cellular effects. For instance, it can affect the integrity of cell membranes and the production of signaling molecules. In certain contexts, such as in the case of cancer cells that rely heavily on fatty acid synthesis for proliferation, this could potentially inhibit cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its ability to interact with ACC . Additionally, the presence of other substances that bind to ACC could influence the compound’s efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClF3N4O3/c1-13-19(14(2)33-28-13)21(31)30-7-3-16(4-8-30)29-9-5-17(6-10-29)32-20-18(23)11-15(12-27-20)22(24,25)26/h11-12,16-17H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRRTWOIMRJNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

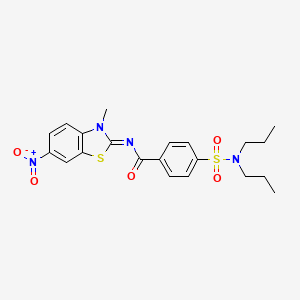

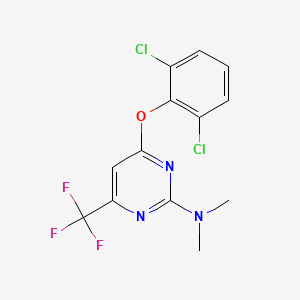

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)

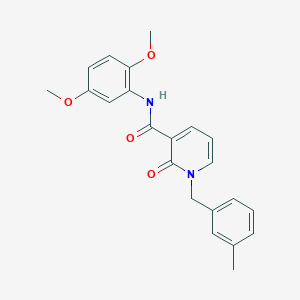

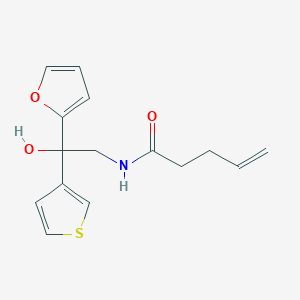

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)

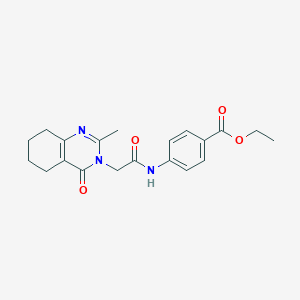

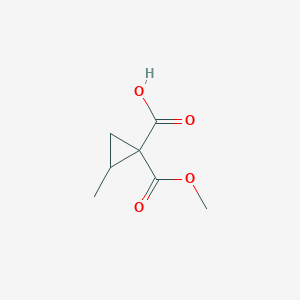

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2893784.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2893788.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)